O-Phenyl 4-methylbenzene-1-carbothioate

Description

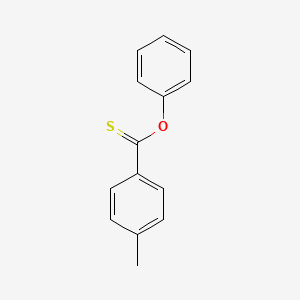

Structure

2D Structure

Properties

CAS No. |

52322-79-9 |

|---|---|

Molecular Formula |

C14H12OS |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

O-phenyl 4-methylbenzenecarbothioate |

InChI |

InChI=1S/C14H12OS/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

CMBCZIVSSKBCKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=S)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for O Phenyl 4 Methylbenzene 1 Carbothioate and Analogues

Direct Synthesis Approaches

Direct synthetic methods focus on the formation of the thionobenzoate functional group in a straightforward manner, either by introducing the thiocarbonyl moiety or by modifying a closely related functional group.

Esterification Reactions Utilizing Thiocarbonyl Transfer Reagents

A primary and effective method for the synthesis of O-aryl thionobenzoates is the direct thionation of the corresponding aryl benzoates using a thiocarbonyl transfer reagent. Lawesson's reagent (LR) is the most prominent and widely used reagent for this transformation. nih.govorganic-chemistry.org The reaction involves the conversion of the carbonyl group (C=O) of the ester to a thiocarbonyl group (C=S).

The mechanism of thionation with Lawesson's reagent is believed to proceed through a dissociative pathway where LR is in equilibrium with a more reactive dithiophosphine ylide. This reactive species then reacts with the carbonyl group of the ester to form a transient four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion of this intermediate, driven by the formation of a stable P=O bond, yields the desired thionoester. nih.gov While esters are generally less reactive than ketones or amides towards Lawesson's reagent, the reaction can be driven to completion, often by using elevated temperatures and an appropriate solvent like toluene (B28343) or xylene. nih.govorganic-chemistry.org

| Entry | Substrate | Thionating Agent | Conditions | Product | Yield (%) |

| 1 | Phenyl benzoate (B1203000) | Lawesson's Reagent | Toluene, reflux | O-Phenyl benzenecarbothioate | High |

| 2 | 4-Methoxyphenyl acetate | Lawesson's Reagent | Xylene, 140 °C | O-(4-Methoxyphenyl) ethanethioate | 85 |

| 3 | Ethyl 4-chlorobenzoate | Lawesson's Reagent | Toluene, 110 °C | O-Ethyl 4-chlorobenzenecarbothioate | 92 |

| 4 | Methyl 2-naphthoate | Lawesson's Reagent | Dioxane, reflux | O-Methyl 2-naphthalenecarbothioate | 78 |

This table presents representative examples of the thionation of various esters to their corresponding thionoesters using Lawesson's reagent, illustrating the general applicability of this method.

Fluorous analogues of Lawesson's reagent have also been developed to simplify product purification. These reagents perform similarly to the parent Lawesson's reagent but allow for the easy removal of the phosphorus-containing byproducts through fluorous solid-phase extraction. organic-chemistry.orgresearchgate.net

Transformations from Related Carboxylic Acid Derivatives

The synthesis of O-Phenyl 4-methylbenzene-1-carbothioate can also be conceptualized as a two-step process starting from 4-methylbenzoic acid or its derivatives. The initial step involves the formation of the corresponding oxygen ester, phenyl 4-methylbenzoate. This can be achieved through several standard esterification procedures, such as the reaction of 4-methylbenzoyl chloride with phenol (B47542) in the presence of a base (Schotten-Baumann conditions), or through acid-catalyzed esterification of 4-methylbenzoic acid with phenol, although the latter is generally less efficient for phenols.

Once the phenyl 4-methylbenzoate is obtained, it can be subjected to thionation as described in the previous section. This approach allows for the modular synthesis of a variety of O-aryl thionobenzoates by first preparing a library of aryl benzoates and then converting them to their thio-analogues.

Indirect Synthesis Pathways

Indirect synthetic routes to O-aryl thionobenzoates involve more complex transformations, such as molecular rearrangements or the strategic functionalization of aromatic precursors followed by the construction of the thionobenzoate core.

Rearrangement Reactions Leading to Thionobenzoate Formation

While direct rearrangement reactions that lead to the formation of O-aryl thionobenzoates are not commonly reported, analogous rearrangements in similar systems provide a conceptual framework for potential synthetic strategies. For instance, the Snieckus-Fries rearrangement involves the ortho-metalation of an aryl O-carbamate followed by an intramolecular acyl transfer to the ortho position of the aromatic ring upon warming, yielding a salicylamide (B354443) derivative. nih.gov This reaction highlights the possibility of intramolecular rearrangements on aryl ester systems. A hypothetical thia-Fries rearrangement of an O-aryl thionocarbamate could potentially lead to an S-aryl thiocarbamate, a structural isomer of the desired product. Although not a direct route to O-aryl thionobenzoates, the study of such rearrangements is crucial for understanding the stability and reactivity of these compounds.

Directed Metalation Strategies for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. chem-station.combaranlab.orgwikipedia.orgorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of substituents.

In the context of synthesizing analogues of this compound, DoM could be employed to modify either the phenolic or the benzoyl portion of the molecule prior to their coupling and thionation. For example, an O-aryl carbamate (B1207046) can serve as a potent DMG. nih.gov A phenol can be converted to its O-aryl N,N-diethylcarbamate, which can then be subjected to ortho-lithiation and subsequent reaction with an electrophile. The carbamate can then be cleaved to regenerate the phenol, now functionalized at the ortho position. This modified phenol could then be used to synthesize a more complex O-aryl thionobenzoate.

| Directing Group | Substrate | Base | Electrophile | Product |

| -OCONEt₂ | Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA | I₂ | 2-Iodophenyl N,N-diethylcarbamate |

| -OMe | Anisole | n-BuLi | DMF | 2-Methoxybenzaldehyde |

| -CONEt₂ | N,N-Diethylbenzamide | s-BuLi/TMEDA | Me₃SiCl | N,N-Diethyl-2-(trimethylsilyl)benzamide |

This table provides examples of directed ortho-metalation on various aromatic substrates, showcasing the versatility of this method for regioselective functionalization.

Transition Metal-Catalyzed Coupling Reactions for Thiocarbonyl Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the direct catalytic formation of the thiocarbonyl group in O-aryl thionobenzoates is not a well-established transformation, these methods are instrumental in the synthesis of the precursor molecules. For instance, palladium- or copper-catalyzed C-O cross-coupling reactions can be used to synthesize the precursor aryl benzoates, especially for sterically hindered or electronically challenging substrates. mit.edu

Furthermore, transition metal catalysis is pivotal in the formation of C-S bonds, which is relevant to the synthesis of the isomeric S-aryl thiobenzoates. beilstein-journals.orgchemrevlett.com These methods often involve the coupling of an aryl halide with a thiol. While not directly applicable to the synthesis of O-aryl thionobenzoates, the mechanistic principles of these reactions can inform the development of new catalytic methods for the formation of the thiocarbonyl moiety. The challenge in developing such a catalytic cycle often lies in the propensity of sulfur compounds to poison the transition metal catalyst. beilstein-journals.org

Green Chemistry Principles in Thionobenzoate Synthesis

The application of green chemistry principles to the synthesis of thionobenzoates, such as this compound, aims to reduce the environmental impact of chemical processes. Key strategies include the use of safer solvents, the development of catalyst-free reactions, and the implementation of energy-efficient techniques like microwave-assisted synthesis.

One of the primary routes to O-aryl thionobenzoates involves the thionation of the corresponding aryl benzoate. The traditional method often employs Lawesson's reagent in solvents like toluene or xylene at elevated temperatures. However, greener alternatives are being explored to minimize the use of hazardous solvents. For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and are less toxic, present viable alternatives. Bio-based ethanol (B145695) is another sustainable solvent choice.

The development of novel thionating reagents, such as fluorous Lawesson's reagent, also aligns with green chemistry principles. These reagents facilitate a much simpler purification process, often requiring only solid-phase extraction, thereby avoiding traditional column chromatography and the associated large volumes of solvent waste.

The table below summarizes some green chemistry approaches applicable to thionobenzoate synthesis.

| Green Chemistry Principle | Application in Thionobenzoate Synthesis | Potential Benefits |

| Safer Solvents | Replacement of traditional solvents (e.g., toluene, xylene) with greener alternatives like 2-MeTHF, CPME, or bio-based ethanol. | Reduced toxicity, improved safety profile, and use of renewable resources. |

| Catalyst-Free Reactions | Designing synthetic routes that do not require a catalyst for the thionation step. | Simplified purification, reduced waste, and avoidance of toxic catalysts. |

| Energy Efficiency | Utilization of microwave-assisted synthesis to accelerate reaction rates. | Drastically reduced reaction times, lower energy consumption, and potentially improved yields. |

| Waste Reduction | Employing reagents like fluorous Lawesson's reagent that allow for easier product isolation and minimize the use of chromatography solvents. | Simplified workup procedures and a significant reduction in solvent waste. |

Optimization of Synthetic Conditions for Enhanced Reaction Efficiency and Selectivity

Optimizing synthetic conditions is paramount for maximizing the yield and purity of this compound while minimizing by-product formation. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of various reaction parameters and their interactions. Key parameters for optimization in the synthesis of thionobenzoates include reaction temperature, reaction time, and the molar ratio of reactants and reagents.

Reaction Temperature: The thionation of esters with reagents like Lawesson's reagent is often temperature-dependent. While classical methods may require refluxing in high-boiling solvents, optimization studies may reveal that lower temperatures are sufficient, especially when combined with longer reaction times or the use of more reactive substrates. Conducting the reaction at the minimum effective temperature can reduce energy consumption and minimize the formation of thermal degradation products. For instance, some thionation reactions can be effectively carried out at room temperature by using a suitable solvent like tetrahydrofuran (B95107) (THF) that allows for the complete dissolution of the reagents.

Reaction Time: The duration of the reaction is a critical factor that directly impacts throughput and energy usage. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. Stopping the reaction at the point of maximum product formation prevents the potential for product degradation or the formation of unwanted side products from prolonged reaction times.

Molar Ratio of Reactants: The stoichiometry of the reactants, particularly the ratio of the ester substrate to the thionating agent (e.g., Lawesson's reagent), significantly influences the reaction outcome. Using a large excess of the thionating agent may lead to purification challenges and increased waste. Optimization studies aim to identify the ideal molar ratio that provides a high yield of the desired thionobenzoate without unnecessary excess of reagents.

The following table presents a hypothetical optimization study for the synthesis of an O-aryl thionobenzoate, illustrating the impact of varying reaction conditions on the product yield.

| Entry | Substrate | Thionating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenyl p-toluate | Lawesson's Reagent (0.5) | Toluene | 110 | 12 | 75 |

| 2 | Phenyl p-toluate | Lawesson's Reagent (0.5) | 2-MeTHF | 80 | 12 | 70 |

| 3 | Phenyl p-toluate | Lawesson's Reagent (0.6) | Toluene | 110 | 8 | 85 |

| 4 | Phenyl p-toluate | Lawesson's Reagent (0.6) | 2-MeTHF | 80 | 8 | 82 |

| 5 | Phenyl p-toluate | Lawesson's Reagent (0.6) | THF | 25 | 24 | 65 |

| 6 | Phenyl p-toluate | Lawesson's Reagent (0.7) | Toluene | 90 | 6 | 90 |

By systematically adjusting these parameters, a set of optimal conditions can be established to ensure a highly efficient and selective synthesis of this compound and its analogues.

Synthesis and Formulation

Primary Synthetic Routes: The Schotten-Baumann Reaction

The most direct and common method for synthesizing O-aryl thionobenzoates is an adaptation of the Schotten-Baumann reaction. wikipedia.orgchemistnotes.com This involves the reaction of a thioacyl chloride with a phenol (B47542) in the presence of an aqueous base.

Reaction Scheme : 4-Methylthiobenzoyl chloride reacts with phenol in the presence of a base, such as sodium hydroxide (B78521) or pyridine, to yield this compound and a salt byproduct (e.g., NaCl).

Mechanism : The reaction proceeds via nucleophilic acyl substitution. The base deprotonates the phenol to form the more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of the thioacyl chloride, leading to a tetrahedral intermediate which subsequently collapses, expelling the chloride ion to form the final thionoester product. iitk.ac.inbyjus.com The base serves to neutralize the HCl generated during the reaction. organic-chemistry.org

Alternative Synthetic Methodologies

Other methods for preparing thionoesters can also be applied:

Thionation with Lawesson's Reagent : A corresponding benzoate (B1203000) ester (phenyl 4-methylbenzoate) can be converted to the thionoester by treatment with Lawesson's reagent, which is a common method for converting carbonyls to thiocarbonyls. organic-chemistry.orgacs.org

Transesterification : A simple thionoester, such as a methyl thionobenzoate, can undergo a base-catalyzed transesterification with phenol to yield the desired O-phenyl thionoester. organic-chemistry.org

Theoretical and Computational Studies of O Phenyl 4 Methylbenzene 1 Carbothioate

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular properties of compounds like O-Phenyl 4-methylbenzene-1-carbothioate at the atomic and electronic levels. These methods provide insights into the molecule's geometry, stability, and electronic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles, revealing the molecule's preferred conformation.

Furthermore, DFT elucidates the electronic structure by mapping the electron density distribution. This analysis helps in understanding the molecule's reactivity and the nature of its chemical bonds. Key electronic properties that would be calculated include the total energy, dipole moment, and the distribution of electrostatic potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their electronically excited states. This method is crucial for understanding how this compound would interact with light.

TD-DFT calculations would predict the molecule's electronic absorption spectrum, identifying the wavelengths of light it absorbs. It would also provide information on the nature of the electronic transitions, such as whether they are localized on specific parts of the molecule or involve charge transfer between different regions. These calculations are essential for predicting the color and photostability of the compound.

Ab Initio Calculations for Fundamental Mechanistic Insights

Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can provide highly accurate results and fundamental insights into chemical processes.

For this compound, ab initio methods could be employed to study reaction mechanisms involving this molecule, such as its synthesis or degradation pathways. By calculating the energies of reactants, transition states, and products, these methods can determine the feasibility and kinetics of various chemical reactions.

Molecular Orbital Analysis

Molecular orbital analysis provides a detailed picture of the distribution and energy of electrons in a molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

An analysis of the HOMO and LUMO of this compound would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.

For this compound, NBO analysis would provide insights into hyperconjugative interactions and the delocalization of electrons across the phenyl rings and the carbothioate group. This information is valuable for understanding the molecule's stability and the strength of its chemical bonds. NBO analysis can also be used to investigate intermolecular interactions, such as hydrogen bonding, if the molecule were to interact with other molecules.

Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

Electron Localization Function (ELF) Mapping for Bonding Characterization

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize and understand the nature of chemical bonding in molecules. wikipedia.org It maps the probability of finding an electron pair, thereby distinguishing between covalent bonds, lone pairs, and core electrons. jussieu.fr An ELF analysis of this compound would be expected to reveal high localization in the regions of the C=S double bond, the C-O and C-S single bonds, and within the aromatic rings, providing a quantitative picture of its bonding characteristics. However, no specific ELF studies on this compound have been reported.

Reactivity and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational method for predicting the reactive sites of a molecule. rsc.org It illustrates the charge distribution on the molecular surface, with regions of negative potential (typically colored red or yellow) indicating nucleophilic centers prone to electrophilic attack, and regions of positive potential (blue) indicating electrophilic centers susceptible to nucleophilic attack. researchgate.net For this compound, one would anticipate negative potential around the sulfur and oxygen atoms, highlighting their nucleophilic character, while positive potential might be located on the carbonyl carbon and hydrogens of the methyl group. Without specific computational studies, a precise MEP map and its corresponding potential values for this molecule are not available.

Fukui Functions and Local Reactivity Descriptors for Reaction Selectivity

Fukui functions are essential descriptors in conceptual Density Functional Theory (DFT) for predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com These functions quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron. semanticscholar.orgresearchgate.net By calculating the condensed Fukui functions for each atom in this compound, one could pinpoint the exact atoms most likely to participate in different types of reactions. Unfortunately, no published studies have reported these values.

Mulliken and Natural Population Analysis for Charge Distribution Analysis

Mulliken and Natural Population Analysis (NPA) are two common methods used to calculate the partial atomic charges within a molecule, offering insights into its electronic structure and charge distribution. chemrxiv.org While Mulliken charges are computationally simpler, NPA is generally considered more reliable and less dependent on the basis set used in the calculation. These analyses would provide specific numerical values for the charge on each atom of this compound, complementing the qualitative picture provided by MEP mapping. A comparative table of these charges would be highly informative, but the necessary computational data is not available in the literature.

Conformational Analysis and Tautomeric Equilibrium Studies

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound would involve calculating the potential energy surface as a function of the rotation around its key single bonds, such as the C-O and C-S bonds, to identify the most stable conformers. plos.orgresearchgate.net Additionally, thioesters can theoretically exhibit thione-thiol tautomerism. wikipedia.orgscispace.com A computational study would be necessary to determine the relative energies of the possible tautomers of this compound and to predict the position of the tautomeric equilibrium. wikipedia.orgyoutube.comchemistwizards.com Such studies are crucial for a complete understanding of the molecule's behavior but have not been specifically conducted or reported. nih.govnih.gov

Non-Linear Optical (NLO) Property Predictions

Molecules with extended π-systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. illinois.eduoptica.orgosti.gov Sulfur-containing aromatic compounds, in particular, have been investigated for their NLO potential. acs.org Computational predictions of NLO properties, such as the first hyperpolarizability (β), for this compound would involve DFT calculations to assess its potential as an NLO material. espublisher.com The presence of aromatic rings and the thioester linkage suggests that this molecule might possess interesting NLO properties, but without specific computational predictions, this remains speculative.

Static Second-Order and Third-Order Hyperpolarizabilities

There is no specific published data from theoretical or computational studies that detail the static second-order (β) and third-order (γ) hyperpolarizabilities of this compound. Such studies would be necessary to quantify the molecule's potential for applications in nonlinear optics, such as frequency doubling or optical switching. The calculation of these properties would require sophisticated quantum chemical computations, which have not been reported for this specific compound.

In the absence of direct research, it is not possible to provide a data table of the computed hyperpolarizability values for this compound.

Vibrational and Electronic Contributions to NLO Activity

Similarly, a detailed analysis of the vibrational and electronic contributions to the nonlinear optical activity of this compound is not available in the scientific literature. The separation of these contributions is a critical aspect of understanding the origins of the NLO response in a molecule. Electronic contributions are typically dominant in second-harmonic generation, while vibrational contributions can be significant in other NLO processes.

A comprehensive computational analysis would involve calculating the frequency-dependent hyperpolarizabilities to distinguish between the electronic and vibrational components. Without such a study, a quantitative breakdown of these contributions cannot be provided. Therefore, no data table can be generated for the vibrational and electronic contributions to the NLO activity of this compound.

Further theoretical and computational research is required to elucidate the nonlinear optical properties of this compound.

Reaction Pathways and Mechanistic Investigations of O Phenyl 4 Methylbenzene 1 Carbothioate

Transformations at the Thiocarbonyl Group

The thiocarbonyl group in O-Phenyl 4-methylbenzene-1-carbothioate is the primary site for both nucleophilic and electrophilic attacks due to the polarization of the C=S bond and the presence of lone pairs on the sulfur atom.

The thiocarbonyl carbon in O-aryl thionobenzoates is electrophilic and susceptible to attack by a variety of nucleophiles. Kinetic studies on analogous O-aryl thionobenzoates with nucleophiles such as azide (B81097), cyanide, and hydroxide (B78521) ions in aqueous dimethyl sulfoxide (B87167) (DMSO) have provided significant mechanistic insights. nih.gov

The reaction with azide ions shows a downward curvature in the Brønsted-type plot, indicating a change in the rate-determining step (RDS) with varying leaving group basicity. nih.gov This suggests a stepwise mechanism. In contrast, the reactions with cyanide and hydroxide ions exhibit linear Brønsted-type plots, consistent with a stepwise mechanism where the departure of the leaving group occurs after the rate-determining step. nih.gov

The aminolysis of O-aryl thionobenzoates has also been extensively studied, revealing a stepwise mechanism that can proceed through one or two intermediates depending on the basicity of the attacking amine relative to the leaving aryloxide group. nih.govresearchgate.net When the aryloxide leaving group is less basic than the amine nucleophile, the reaction proceeds through a zwitterionic tetrahedral intermediate. However, if the leaving group is more basic, the reaction involves both the zwitterionic intermediate and its deprotonated form. nih.govresearchgate.net

| Substituent (X) | kN (M-1s-1) |

|---|---|

| 4-OCH₃ | 1.77 |

| 4-CH₃ | 2.50 |

| H | 4.52 |

| 4-Cl | 8.83 |

| 3-Cl | 12.7 |

| 4-CN | 25.5 |

The sulfur atom of the thiocarbonyl group in this compound possesses lone pairs of electrons, making it a target for electrophiles. While specific studies on this compound are not abundant, the general reactivity of thiocarbonyl compounds indicates that electrophilic attack on the sulfur atom is a plausible reaction pathway. For instance, reactions with alkylating agents or halogens would be expected to occur at the sulfur atom, leading to the formation of sulfonium (B1226848) salts or other sulfur-functionalized derivatives.

Radical-Mediated Reactions

Radical reactions provide alternative pathways for the transformation of this compound, often initiated by light or radical initiators.

Free radical β-scission is a process where a radical undergoes cleavage of a bond beta to the radical center. wikipedia.org In the context of this compound, if a radical were to be generated on the aryl ring or the methyl group of the 4-methylbenzene moiety, subsequent β-scission could potentially lead to the cleavage of the C-O or C=S bonds. For example, an alkoxy radical formed on a side chain could initiate β-scission of a C-C bond. nih.govthieme-connect.de While direct evidence for this specific compound is limited, it is a known pathway for the degradation of similar organic molecules under radical conditions. wikipedia.org

Thioesters are known precursors for the generation of acyl radicals under photoredox catalysis conditions. nih.gov Visible light-driven methods can be employed to generate acyl radicals from various acyl sources, including thioesters. nih.gov The generated 4-methylbenzoyl radical from this compound could then participate in a variety of synthetic transformations, such as addition to alkenes or intramolecular cyclizations to form new carbon-carbon bonds. This approach offers a mild and efficient way to utilize the acyl moiety of the thionobenzoate.

Cyclization and Rearrangement Reactions Involving Thionobenzoate Functionality

The thionobenzoate group can participate in or influence intramolecular cyclization and rearrangement reactions, leading to the formation of diverse molecular architectures.

One of the most relevant rearrangements for O-aryl thionoesters is the Newman-Kwart rearrangement, which involves the intramolecular 1,3-migration of an aryl group from the oxygen atom to the sulfur atom of a thiocarbamate, a structurally related functionality. organic-chemistry.org This thermal rearrangement converts an O-aryl thiocarbamate into an S-aryl thiocarbamate. By analogy, this compound could potentially undergo a similar thermal rearrangement to yield the corresponding S-phenyl 4-methylbenzene-1-thioate. This reaction is typically driven by the formation of a more stable C=O bond from a C=S bond and proceeds through a four-membered cyclic transition state. organic-chemistry.org While traditionally requiring high temperatures, palladium catalysis has been shown to significantly lower the required temperature for the Newman-Kwart rearrangement of O-aryl thiocarbamates. organic-chemistry.org

The thionobenzoate functionality can also be a precursor for the synthesis of heterocyclic compounds. For instance, intramolecular cyclization of appropriately substituted O-aryl thionobenzoates could lead to the formation of benzofurans or other heterocyclic systems under transition metal-free conditions. nih.govmdpi.com Such reactions often proceed via an initial ortho-lithiation followed by intramolecular attack.

| Substituent (Y) | pKa of Leaving Group (Y-C₆H₄OH) | kN (M-1s-1) |

|---|---|---|

| 4-CH₃ | 10.19 | 0.0075 |

| H | 9.95 | 0.012 |

| 4-Cl | 9.38 | 0.045 |

| 3-Cl | 9.02 | 0.085 |

| 4-CN | 7.95 | 0.89 |

| 4-NO₂ | 7.14 | 4.52 |

Hydrolysis and Solvolysis Mechanisms of Thionobenzoates

The hydrolysis and solvolysis of thionobenzoates, a class of compounds including this compound, are fundamental reactions that have been the subject of detailed mechanistic studies. These reactions typically proceed through a stepwise nucleophilic substitution pathway involving the formation of a tetrahedral intermediate. nih.gov The nature of this intermediate and the rate-determining step (RDS) are highly dependent on the reaction conditions, particularly the basicity of the attacking nucleophile relative to the phenoxide leaving group. researchgate.net

Kinetic studies on the reactions of O-aryl thionobenzoates with various nucleophiles, including hydroxide (OH⁻), provide significant insight into the hydrolysis mechanism. nih.gov The reaction is understood to proceed through a tetrahedral intermediate (T⁻), with the rate-determining step varying based on the leaving group's basicity (pKa). For thionobenzoates with less basic leaving groups (better leaving groups), the formation of the tetrahedral intermediate (k₁ step) is the rate-determining step. Conversely, for those with more basic leaving groups (poorer leaving groups), the breakdown of this intermediate to products (k₂ step) becomes rate-limiting. nih.gov

This shift in the rate-determining step is evidenced by Brønsted-type plots (log k vs. leaving group pKa), which show a change in the slope (βlg). For instance, in reactions with the azide ion, the βlg value changes from -0.33 to -1.10 as the leaving group becomes more basic, clearly indicating a change in the RDS. nih.gov However, for reactions with hydroxide and cyanide ions, the Brønsted-type plots are linear with βlg values of approximately -0.33 to -0.35. nih.gov This suggests that for these nucleophiles, under the studied conditions, the reaction proceeds through a stepwise mechanism where the departure of the leaving group occurs after the rate-determining step. nih.gov

In aminolysis, a related solvolysis reaction, the mechanism can be even more complex, proceeding through either one or two intermediates depending on the relative basicities of the amine nucleophile and the aryloxide leaving group. When the leaving group is less basic than the amine, the reaction proceeds through a single zwitterionic tetrahedral intermediate (T±). If the leaving group is more basic than the amine, the reaction involves both the zwitterionic intermediate (T±) and its deprotonated anionic form (T⁻). researchgate.net

| Nucleophile | βlg Value | Inferred Rate-Determining Step (RDS) |

|---|---|---|

| Hydroxide (OH⁻) | -0.35 | Formation of Tetrahedral Intermediate (k₁) |

| Cyanide (CN⁻) | -0.33 | Formation of Tetrahedral Intermediate (k₁) |

| Azide (N₃⁻) | -0.33 (for good leaving groups) | Formation of Tetrahedral Intermediate (k₁) |

| -1.10 (for poor leaving groups) | Breakdown of Tetrahedral Intermediate (k₂) |

Oxidation and Reduction Chemistry of the Thiocarbonyl Moiety

The thiocarbonyl (C=S) group in this compound is the primary site for oxidation and reduction reactions. Its chemistry is distinct from that of its carbonyl (C=O) analogue due to the properties of sulfur, such as its larger size, higher polarizability, and the lower dissociation energy of the C=S double bond compared to the C=O bond. caltech.edubritannica.com

Oxidation: The sulfur atom of the thiocarbonyl group is susceptible to attack by electrophilic oxidizing agents. The oxidation of thiocarbonyl compounds can lead to various products, most commonly the corresponding carbonyl compounds or sulfines (thiocarbonyl S-oxides). The conversion of a C=S bond to a C=O bond is a key transformation. While specific studies on this compound are not prevalent, the oxidation of related thiocarbonyl compounds, such as dibenzothiophene, has been shown to proceed to the corresponding sulfone using catalysts like oxovanadium(IV) complexes. Electrochemical studies on other sulfur-containing organic compounds also demonstrate that the sulfur atom is a center for oxidation. electrochemsci.org

Reduction: The reduction of the thiocarbonyl group is a well-established reaction. Unlike the relatively stable carbonyl group, the C=S group can be reduced under milder conditions. One notable method involves the use of lithium diisopropylamide (LDA), which is not typically considered a reducing agent. uzh.ch The reduction of various thioketones with LDA has been shown to yield the corresponding thiols or, after quenching with an alkyl halide, the thioether. uzh.ch

The proposed mechanism for this reduction involves a hydride transfer from the diisopropylamine (B44863) moiety of LDA to the electrophilic carbon of the thiocarbonyl group via a six-membered transition state. This process generates a lithium thiolate intermediate and an imine byproduct. Subsequent aqueous workup protonates the thiolate to afford the corresponding thiol. uzh.ch This method represents an unusual and mild way to reduce a thiocarbonyl group. Other radical-based reduction reactions are also possible, given the thiocarbonyl group's ability to participate in radical chemistry. rsc.org

| Substrate | Product after MeI Quench | Yield (%) |

|---|---|---|

| 4,4-Dimethyl-2-phenyl-1,3-thiazole-5(4H)-thione | 4,4-Dimethyl-5-(methylthio)-2-phenyl-4,5-dihydro-1,3-thiazole | 71 |

| Adamantanethione | 2-(Methylthio)adamantane | 69 |

| Di(tert-butyl)thioketone | 2,2,4,4-Tetramethyl-3-(methylthio)pentane | 75 |

| Thiobenzophenone | (Methylthio)diphenylmethane | 70 |

Applications of O Phenyl 4 Methylbenzene 1 Carbothioate in Organic Synthesis

Role as a Synthetic Intermediate or Building Block

Thorough investigations into the utility of O-Phenyl 4-methylbenzene-1-carbothioate as a synthetic intermediate or a foundational building block in organic chemistry have not yielded any specific published instances.

Carbon-Carbon Bond Forming Reactions (e.g., C-C coupling, asymmetric aldol (B89426) additions)

There is no available scientific literature that describes the participation of this compound in carbon-carbon bond-forming reactions, such as C-C coupling processes or asymmetric aldol additions.

Functional Group Interconversions and Derivatization

No documented methods or examples of this compound being used for functional group interconversions or for the purpose of chemical derivatization have been found in the existing chemical literature.

Potential for Catalytic Applications or Ligand Design

A review of scientific databases and journals shows no evidence of this compound being employed in the development of catalytic systems or in the design of ligands for metal-catalyzed reactions.

Polymerization Chemistry: Role as a Chain Transfer Agent (CTA) in Controlled Radical Polymerization (e.g., RAFT)

There is no information to suggest that this compound has been utilized as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or any other form of controlled radical polymerization. The structural characteristics typically required for an effective RAFT agent are not prominently featured in the known properties of this compound.

Design and Synthesis of Novel Organic Materials

No publications or patents have been identified that report the use of this compound in the design or synthesis of novel organic materials. Its potential contributions to the development of materials with specific electronic, optical, or mechanical properties remain unexplored in the current body of scientific research.

Advanced Structural Elucidation of this compound

Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that there is no publicly accessible experimental or computational data for the specific chemical compound "this compound."

Therefore, it is not possible to provide a detailed and scientifically accurate article on its advanced structural elucidation as per the requested outline. The required information for the following sections is not available:

Advanced Structural Elucidation of O Phenyl 4 Methylbenzene 1 Carbothioate

Detailed Bond Lengths and Angles Analysis for Precise Geometric Description

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.